[3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate
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Overview
Description
[3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated pyrimidine ring and an oxolane ring with acetoxy and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a pyrimidine derivative, followed by the formation of the oxolane ring through cyclization reactions. The final steps involve acetylation and methoxylation to introduce the acetoxy and methoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its brominated pyrimidine ring is particularly useful for labeling and tracking in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of the pyrimidine ring suggests possible applications in antiviral and anticancer drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Mechanism of Action
The mechanism of action of [3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The brominated pyrimidine ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Berberine: A natural compound with antidiabetic properties, acting through various pathways.
Methylammonium lead halide:
Uniqueness
What sets [3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate apart is its unique combination of functional groups and structural features. The presence of both a brominated pyrimidine ring and an oxolane ring with acetoxy and methoxy substituents provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
[3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O8/c1-6(18)23-5-9-10(24-7(2)19)11(22-3)13(25-9)17-4-8(15)12(20)16-14(17)21/h4,9-11,13H,5H2,1-3H3,(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIIZANGRRSQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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